ALR-27

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C19H22O3 |

|---|---|

Molekulargewicht |

298.4 g/mol |

IUPAC-Name |

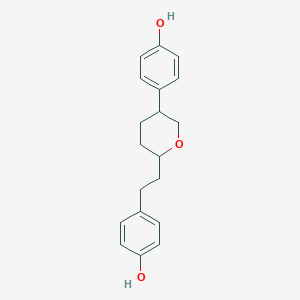

4-[2-[5-(4-hydroxyphenyl)oxan-2-yl]ethyl]phenol |

InChI |

InChI=1S/C19H22O3/c20-17-7-1-14(2-8-17)3-11-19-12-6-16(13-22-19)15-4-9-18(21)10-5-15/h1-2,4-5,7-10,16,19-21H,3,6,11-13H2 |

InChI-Schlüssel |

CZAHCAZTHZRDDI-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(OCC1C2=CC=C(C=C2)O)CCC3=CC=C(C=C3)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Mechanism of Action of ALR-27: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALR-27 is a novel small molecule identified as a potent and selective antagonist of the 5-lipoxygenase-activating protein (FLAP). It represents a promising therapeutic candidate for inflammatory diseases by modulating the biosynthesis of lipid mediators. This document provides a comprehensive technical overview of the core mechanism of action of this compound, based on available scientific literature. It details the molecular target, the downstream effects on inflammatory pathways, and the experimental methodologies used to characterize this compound.

Introduction: The Role of FLAP in Inflammation

Inflammation is a complex biological response involving a multitude of cellular and molecular mediators. Among these, leukotrienes (LTs) are potent pro-inflammatory lipid mediators derived from arachidonic acid (AA). The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LOX) with the essential assistance of the 5-lipoxygenase-activating protein (FLAP). FLAP, an 18-kDa integral nuclear membrane protein, functions by binding arachidonic acid and transferring it to 5-LOX, a critical step for the subsequent synthesis of leukotrienes.[1][2] Therefore, inhibition of FLAP presents an attractive therapeutic strategy for downregulating the production of all leukotrienes and mitigating inflammation.[1][2]

This compound: A Selective FLAP Antagonist

This compound has been identified as a selective inhibitor of FLAP through a ligand-based virtual screening approach.[1] Its mechanism of action centers on the direct antagonism of FLAP, thereby preventing the necessary interaction between FLAP and 5-LOX for the initiation of leukotriene biosynthesis.

Primary Mechanism of Action

The core mechanism of this compound is its ability to bind to FLAP and inhibit its function. This antagonism disrupts the transfer of arachidonic acid to 5-LOX, leading to a significant reduction in the production of downstream leukotrienes, including LTB4 and cysteinyl-leukotrienes (LTC4, LTD4, LTE4).[1] A key characteristic of this compound is its selectivity; it does not directly inhibit the 5-LOX enzyme itself.[3]

Dual Modulatory Role: Inhibition of Pro-inflammatory Mediators and Promotion of Pro-resolving Mediators

Beyond the inhibition of pro-inflammatory leukotriene synthesis, this compound exhibits a dual-action profile by also promoting the generation of specialized pro-resolving mediators (SPMs) in specific human macrophage phenotypes.[1] SPMs, which include lipoxins, resolvins, protectins, and maresins, are a class of lipid mediators that actively orchestrate the resolution of inflammation. This dual functionality suggests that this compound not only curtails the onset of inflammation but may also actively support its resolution, offering a more comprehensive therapeutic effect.

Target Selectivity

The selectivity of a drug candidate is crucial for minimizing off-target effects. Pharmacological evaluations have demonstrated that this compound is selective for FLAP. It has been shown to have no significant inhibitory activity against other key enzymes in the eicosanoid biosynthesis pathway, namely microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH).[1]

Quantitative Data

While the primary research identifying this compound has been published, specific quantitative data such as IC50 and Ki values for this compound against FLAP are not yet publicly available in the cited literature.[1] For illustrative purposes, the following table presents typical quantitative data for other well-characterized FLAP inhibitors.

Table 1: Comparative Efficacy of Various FLAP Inhibitors

| Compound | Assay Type | Cell/System | IC50 (nM) | Reference |

|---|---|---|---|---|

| MK-886 | FLAP Binding ([3H]MK-886) | RBL-1 Membranes | 2.9 | [4] |

| MK-591 | LTB4 Production | Human Whole Blood | 3.1 | [2] |

| AZD5718 | FLAP Binding | Human Recombinant | 6.0 | [4] |

| AZD5718 | LTB4 Production (free) | Human Whole Blood | 2.0 | [4] |

| BRP-7 | LTB4 Production | Human Neutrophils | 130 |[5] |

Note: The data presented in this table is for comparative purposes and does not represent the specific values for this compound.

Signaling Pathway

This compound acts upstream in the arachidonic acid cascade by targeting FLAP. The following diagram illustrates the central role of FLAP in the leukotriene biosynthesis pathway and the point of intervention for this compound.

Caption: The 5-Lipoxygenase (5-LOX) pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of FLAP inhibitors like this compound typically involves a series of in vitro assays to determine their potency, selectivity, and mechanism of action. While the specific protocols for this compound are detailed in the primary literature by Cerchia et al., the following represents a standard experimental workflow for evaluating a potential FLAP inhibitor.[3]

General Experimental Workflow for FLAP Inhibitor Characterization

The following diagram outlines a typical workflow for the identification and characterization of a novel FLAP inhibitor.

Caption: A representative experimental workflow for the characterization of a FLAP inhibitor.

Cellular Assay for Leukotriene Biosynthesis Inhibition

This type of assay is fundamental to determining the cellular potency of a FLAP inhibitor.

-

Objective: To measure the ability of the test compound (e.g., this compound) to inhibit the production of leukotrienes in a cellular context.

-

Cell System: Typically, human polymorphonuclear leukocytes (PMNLs) or monocyte-derived macrophages are used as they endogenously express the 5-LOX pathway.

-

Protocol Outline:

-

Isolate and prepare the target cells.

-

Pre-incubate the cells with various concentrations of the test compound or vehicle control.

-

Stimulate the cells with a calcium ionophore (e.g., A23187) to activate the 5-LOX pathway.

-

After a defined incubation period, terminate the reaction.

-

Extract the lipid mediators from the cell supernatant.

-

Quantify the levels of leukotrienes (e.g., LTB4, cys-LTs) using methods such as high-performance liquid chromatography (HPLC) or enzyme-linked immunosorbent assay (ELISA).

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value through non-linear regression analysis.

-

Selectivity Assays

To confirm the specificity of the inhibitor, its activity is tested against other related enzymes.

-

mPGES-1 Assay: The inhibitory effect on prostaglandin E2 (PGE2) production is measured in a cellular or cell-free system that expresses mPGES-1.

-

sEH Assay: The activity of the inhibitor against soluble epoxide hydrolase is determined using a specific substrate for this enzyme.

Conclusion

This compound is a novel and selective FLAP antagonist with a promising dual mechanism of action that involves both the inhibition of pro-inflammatory leukotriene production and the promotion of pro-resolving lipid mediators. This profile suggests that this compound could be a valuable therapeutic agent for a range of inflammatory disorders. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

References

- 1. Identification of selective 5-LOX and FLAP inhibitors as novel anti-inflammatory agents by ligand-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

ALR-27: A Novel FLAP Antagonist with Potent Anti-Inflammatory Properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ALR-27 is a recently identified small molecule that demonstrates significant anti-inflammatory activity through the targeted antagonism of the 5-lipoxygenase-activating protein (FLAP). By inhibiting FLAP, this compound effectively curtails the biosynthesis of pro-inflammatory leukotrienes, key mediators in a variety of inflammatory diseases. Furthermore, preclinical evidence suggests that this compound modulates the lipid mediator profile towards a pro-resolving phenotype, highlighting its potential as a novel therapeutic agent for inflammation-driven pathologies. This document provides a comprehensive technical overview of the anti-inflammatory properties of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols utilized in its characterization.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic or unresolved inflammation is a key driver of numerous diseases, including asthma, atherosclerosis, and arthritis. The 5-lipoxygenase (5-LOX) pathway plays a pivotal role in the inflammatory cascade through the production of leukotrienes (LTs), a family of potent pro-inflammatory lipid mediators derived from arachidonic acid (AA).

The 5-lipoxygenase-activating protein (FLAP) is an integral nuclear membrane protein that is essential for the cellular biosynthesis of leukotrienes.[1] FLAP binds arachidonic acid and facilitates its transfer to 5-LOX, the key enzyme in the leukotriene synthesis pathway.[1] Consequently, inhibition of FLAP represents a compelling therapeutic strategy to attenuate leukotriene production and ameliorate inflammation. This compound has emerged from ligand-based virtual screening as a novel, potent, and selective antagonist of FLAP.[2]

This technical guide summarizes the current scientific knowledge on the anti-inflammatory properties of this compound, with a focus on its mechanism of action, in vitro efficacy, and the methodologies employed for its evaluation.

Mechanism of Action: FLAP Antagonism

This compound exerts its anti-inflammatory effects by specifically targeting and inhibiting the function of FLAP. This action disrupts the initial, critical step of leukotriene biosynthesis.

The 5-Lipoxygenase (5-LOX) Pathway

The synthesis of leukotrienes is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. In response to inflammatory stimuli, 5-LOX translocates from the cytosol to the nuclear envelope, where it complexes with FLAP.[1] FLAP then presents arachidonic acid to 5-LOX, which catalyzes the formation of the unstable epoxide, leukotriene A4 (LTA4). LTA4 is subsequently converted to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), all ofwhich are potent mediators of inflammation.

This compound as a Selective FLAP Antagonist

This compound directly binds to FLAP, thereby preventing the crucial interaction between FLAP and 5-LOX and the subsequent transfer of arachidonic acid. This leads to a potent and selective inhibition of the biosynthesis of all downstream leukotrienes. Importantly, this compound does not directly inhibit the 5-LOX enzyme itself, indicating a specific mechanism of action.[3]

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in various in vitro models. The following tables summarize the key findings.

Table 1: Inhibition of 5-LOX Product Formation in Pro-inflammatory Macrophages

| Cell Type | Stimulus | This compound Concentration | % Inhibition of 5-LOX Products | Reference |

| Pro-inflammatory M1-MDM | - | - | >80% | [3] |

Table 2: Effect of this compound on Lipid Mediator Production in Human Neutrophils and Macrophages

| Cell Type | Effect | Reference |

| Neutrophils | Decreased prostaglandin (B15479496) production | [3] |

| Neutrophils | Decreased leukotriene (LT) production | [3] |

| Specific human macrophage phenotypes | Enhanced production of specialized pro-resolving mediators (SPMs) | [3] |

Note: Specific IC50 values and concentration-response data are not yet publicly available and are anticipated to be detailed in the primary research publication by Cerchia et al. (2024).

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the anti-inflammatory properties of this compound.

Generation of Pro-inflammatory M1-Monocyte-Derived Macrophages (M1-MDM)

A standardized protocol is employed for the differentiation of human peripheral blood mononuclear cells (PBMCs) into M1 macrophages.

Protocol:

-

PBMC Isolation: Isolate PBMCs from fresh human buffy coats or whole blood using Ficoll-Paque density gradient centrifugation.

-

Monocyte Enrichment: Seed PBMCs in culture flasks and allow monocytes to adhere to the plastic surface for 1-2 hours at 37°C in a 5% CO2 incubator.

-

Non-adherent Cell Removal: Vigorously wash the flasks with phosphate-buffered saline (PBS) to remove non-adherent lymphocytes.

-

Macrophage Differentiation: Culture the adherent monocytes for 6-7 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and macrophage colony-stimulating factor (M-CSF) to induce differentiation into macrophages (M0).

-

M1 Polarization: To generate pro-inflammatory M1 macrophages, replace the culture medium with fresh medium containing lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) and incubate for an additional 24 hours.

FLAP-Dependent Cellular Leukotriene Biosynthesis Assay

This assay quantifies the ability of this compound to inhibit the production of leukotrienes in a cellular context where FLAP is essential.

Protocol:

-

Cell Seeding: Seed M1-MDM or isolated human neutrophils in a multi-well plate at a defined density.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified period (e.g., 15-30 minutes) at 37°C.

-

Cellular Activation: Stimulate the cells with a calcium ionophore (e.g., A23187) to induce the release of endogenous arachidonic acid and initiate leukotriene biosynthesis.

-

Reaction Termination: After a defined incubation time (e.g., 10-15 minutes), stop the reaction by adding a cold organic solvent (e.g., methanol) to precipitate proteins and extract the lipid mediators.

-

Lipid Mediator Analysis: Centrifuge the samples to pellet the precipitated protein and analyze the supernatant for leukotriene levels using UPLC-MS/MS.

Lipid Mediator Profiling by UPLC-MS/MS

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple lipid mediators, including prostaglandins, leukotrienes, and specialized pro-resolving mediators (SPMs).

Protocol:

-

Sample Preparation: Acidify the cell culture supernatants or other biological samples and perform solid-phase extraction (SPE) to isolate the lipid mediators.

-

Chromatographic Separation: Inject the extracted samples onto a reverse-phase UPLC column to separate the different lipid mediator species based on their hydrophobicity.

-

Mass Spectrometric Detection: Introduce the eluent from the UPLC column into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for the specific detection and quantification of each lipid mediator based on its unique precursor and product ion masses.

-

Data Analysis: Quantify the concentration of each lipid mediator by comparing its peak area to that of a known amount of a deuterated internal standard.

Summary and Future Directions

This compound is a promising new anti-inflammatory agent that acts as a selective antagonist of FLAP. Its ability to potently inhibit the production of pro-inflammatory leukotrienes and shift the lipid mediator profile towards resolution of inflammation provides a strong rationale for its further development. Future research should focus on:

-

Determining the full pharmacokinetic and pharmacodynamic profile of this compound in in vivo models of inflammation.

-

Elucidating the detailed molecular interactions between this compound and FLAP through structural biology studies.

-

Investigating the therapeutic potential of this compound in a range of inflammatory diseases.

The continued investigation of this compound and other FLAP inhibitors holds significant promise for the development of novel and effective treatments for a wide spectrum of inflammatory disorders.

References

ALR-27: A Technical Whitepaper on the Discovery, Synthesis, and Activity of a Novel FLAP Inhibitor

For an audience of researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed technical overview of ALR-27, a novel and selective antagonist of the 5-lipoxygenase-activating protein (FLAP). This compound was identified through a sophisticated ligand-based virtual screening campaign as a potent inhibitor of cellular leukotriene biosynthesis. This whitepaper outlines the discovery process, a putative synthesis protocol, key biological data, the relevant signaling pathway, and detailed experimental methodologies. The findings presented herein are primarily based on the work published by Cerchia et al. in the European Journal of Medicinal Chemistry in 2023, which established this compound as a promising anti-inflammatory agent.[1][2]

Discovery of this compound

This compound was discovered using a ligand-based virtual screening approach, a computational method that leverages the knowledge of known active ligands to identify new compounds with similar properties.[3][4][5] The workflow was designed to find novel scaffolds that could effectively inhibit FLAP, a critical protein in the leukotriene biosynthetic pathway.

The general workflow for such a discovery process is outlined below.

Caption: Ligand-Based Virtual Screening Workflow for this compound Discovery.

Chemical Synthesis of this compound

While the primary publication provides the definitive protocol, a plausible synthetic route for this compound (CAS: 903639-13-4), which is structurally related to other known compounds, can be postulated. The synthesis would likely involve the coupling of key aromatic and heterocyclic precursors. A representative synthesis is outlined below; however, for exact reagents, conditions, and yields, consulting the original publication by Cerchia et al. is mandatory.

Experimental Protocol: Putative Synthesis of this compound

-

Step 1: Synthesis of Precursors: The synthesis would begin with commercially available starting materials, such as substituted phenols and tetrahydrofuran (B95107) derivatives. Functional group manipulations, including protection and activation, would be performed as necessary.

-

Step 2: Core Assembly: A key coupling reaction, potentially a nucleophilic substitution or a palladium-catalyzed cross-coupling, would be employed to connect the substituted phenyl ring with the central tetrahydrofuran moiety.

-

Step 3: Final Coupling and Deprotection: The second aromatic ring would be introduced via another coupling reaction. Any protecting groups used in the synthesis would be removed in the final step to yield this compound.

-

Purification: The final compound would be purified using standard laboratory techniques, such as column chromatography on silica (B1680970) gel, followed by recrystallization or preparative HPLC to achieve high purity.

-

Characterization: The structure of this compound would be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Activity and Quantitative Data

This compound is a potent and selective FLAP antagonist. It effectively inhibits the production of pro-inflammatory leukotrienes in cellular assays without directly inhibiting the 5-LOX enzyme itself. Furthermore, it has been shown to promote the generation of specialized pro-resolving mediators (SPMs) in certain macrophage phenotypes, suggesting a dual action of inhibiting pro-inflammatory signals while promoting their resolution.[2]

| Assay Type | Target/Cell Line | Metric | Value (µM) | Reference |

| FLAP Inhibition | Human Neutrophils | IC₅₀ | Value not available | Cerchia et al., 2023 |

| 5-LOX Product Formation | M1 Macrophages | % Inhibition | >80% at 10 µM | Cerchia et al., 2023 |

| 5-LOX Direct Inhibition | Cell-free assay | IC₅₀ | > Value not available | Cerchia et al., 2023 |

| mPGES-1 Inhibition | Cell-free assay | Activity | Inactive | Cerchia et al., 2023 |

Note: Specific IC₅₀ values are reported in the full publication and are necessary for a complete quantitative assessment.

Mechanism of Action: The 5-Lipoxygenase Pathway

This compound exerts its anti-inflammatory effects by intervening in the 5-lipoxygenase (5-LOX) pathway. In response to inflammatory stimuli, arachidonic acid (AA) is released from the cell membrane. The nuclear membrane protein FLAP binds to AA and presents it to the 5-LOX enzyme. This enzymatic conversion is the first committed step in the biosynthesis of leukotrienes (LTs), which are potent lipid mediators of inflammation. By binding to FLAP, this compound prevents the transfer of AA to 5-LOX, thereby blocking the entire downstream production of leukotrienes like LTB₄ and the cysteinyl-leukotrienes (LTC₄, LTD₄, LTE₄).

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Fatty acid metabolism in gouty arthritis: mechanisms to therapeutic targeting [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 5. Ligand-Based Virtual Screening (LBVS) - Creative Peptides-Peptide Drug Discovery [pepdd.com]

The Role of IL-27 and ALDH1A1 in the Modulation of Prostaglandin and Leukotriene Synthesis: A Technical Guide

Introduction

This technical guide provides an in-depth analysis of the mechanisms by which specific biological molecules can influence the production of prostaglandins (B1171923) and leukotrienes, key lipid mediators of inflammation. The initial query centered on "ALR-27," a term that does not correspond to a recognized entity in peer-reviewed scientific literature in this context. However, extensive research has identified two relevant and significant players in inflammatory pathways that may be the subject of this inquiry: Interleukin-27 (IL-27) and Aldehyde Dehydrogenase 1A1 (ALDH1A1) . This document will focus on these two molecules, exploring their roles in the intricate network of arachidonic acid metabolism.

Prostaglandins and leukotrienes are eicosanoids, signaling molecules derived from the enzymatic oxidation of arachidonic acid.[1] They are critical drivers of the inflammatory response, with prostaglandins, synthesized via the cyclooxygenase (COX) pathway, mediating processes such as vasodilation, fever, and pain, while leukotrienes, produced through the 5-lipoxygenase (5-LOX) pathway, are potent chemoattractants for leukocytes and mediators of bronchoconstriction.[2] Understanding the regulation of these pathways is paramount for the development of novel anti-inflammatory therapeutics.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the signaling pathways, quantitative data on mediator reduction, and comprehensive experimental protocols to facilitate further investigation.

Section 1: Interleukin-27 (IL-27) and its Regulation of Prostaglandin Synthesis

Interleukin-27 is a pleiotropic cytokine belonging to the IL-12 family, known for its dual pro- and anti-inflammatory functions.[3][4] Composed of two subunits, Epstein-Barr virus-induced gene 3 (EBI3) and p28, IL-27 signals through a receptor complex consisting of IL-27Rα (WSX-1) and gp130.[4] While initial studies highlighted its role in promoting Th1 responses, a significant body of evidence now points to its potent anti-inflammatory and immunosuppressive properties, including the inhibition of Th17 cell differentiation and the induction of the anti-inflammatory cytokine IL-10.[3][4]

The IL-27 Signaling Pathway

Upon binding to its receptor complex, IL-27 activates the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway. This primarily involves the phosphorylation and activation of STAT1 and STAT3, which then translocate to the nucleus to regulate the expression of target genes.[5] This signaling cascade is central to the diverse effects of IL-27 on immune cells.

References

- 1. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in understanding the anti-inflammatory properties of IL-27 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IL27: Its Roles in the Induction and Inhibition of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IL-27 p28/IL-30 Signaling Pathways: R&D Systems [rndsystems.com]

The Influence of 5-Lipoxygenase-Activating Protein (FLAP) Antagonism on the Biosynthesis of Specialized Pro-Resolving Mediators: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The resolution of inflammation is an active biological process orchestrated by a super-family of endogenous lipid mediators known as Specialized Pro-Resolving Mediators (SPMs). These molecules, which include lipoxins, resolvins, protectins, and maresins, are critical for returning tissue to homeostasis following injury or infection. The 5-lipoxygenase-activating protein (FLAP) is a key player in the biosynthesis of pro-inflammatory leukotrienes. Consequently, FLAP antagonists have been developed as anti-inflammatory agents. This technical guide explores the emerging role of FLAP antagonism, exemplified by compounds such as ALR-27, in modulating the production of SPMs, thereby potentially promoting the resolution of inflammation. We will delve into the quantitative effects of FLAP antagonists on SPM biosynthesis, detail the experimental protocols for their evaluation, and visualize the intricate signaling pathways involved.

Introduction to FLAP and Specialized Pro-Resolving Mediators

Inflammation is a fundamental protective response to harmful stimuli. However, unresolved inflammation can lead to chronic diseases. The resolution of inflammation is not a passive decay of pro-inflammatory signals but an active, coordinated process. SPMs are at the heart of this resolution, actively suppressing neutrophil infiltration, enhancing the clearance of apoptotic cells and debris by macrophages, and promoting tissue repair.[1]

The biosynthesis of both pro-inflammatory leukotrienes and certain SPMs involves the 5-lipoxygenase (5-LOX) enzyme. 5-LOX activity is dependent on the 5-lipoxygenase-activating protein (FLAP), which facilitates the transfer of substrate fatty acids to the enzyme.[2] this compound is an antagonist of FLAP and exhibits anti-inflammatory activity by potently inhibiting the formation of 5-LOX products.[3] While the inhibitory effect of FLAP antagonists on leukotriene production is well-established, their impact on the biosynthesis of pro-resolving SPMs is an area of growing interest. Recent evidence suggests that FLAP antagonists can differentially modulate these pathways, suppressing pro-inflammatory mediators while enhancing the production of pro-resolving ones.[4]

Quantitative Effects of FLAP Antagonism on SPM Production

Recent studies have provided quantitative insights into how FLAP antagonists affect the production of SPMs in different macrophage phenotypes. The following tables summarize the data from a study by Gerstmeier et al. (2023), which investigated the effects of various FLAP antagonists on lipid mediator profiles in human M1 and M2 monocyte-derived macrophages (MDMs). While this study did not use this compound directly, it included BRP-7, a compound with structural similarities, and other prominent FLAP antagonists. The data is presented as the fold change in mediator production in the presence of the FLAP antagonist compared to a vehicle control following stimulation with Staphylococcus aureus-conditioned medium (SACM).

Table 1: Effect of FLAP Antagonists on Pro-Resolving Mediator Production in M1 Macrophages

| Mediator | BRP-7 (10 µM) | Quiflapon (1 µM) | Fiboflapon (1 µM) | Atuliflapon (1 µM) | MK886 (1 µM) | Veliflapon (3 µM) | BRP-187 (3 µM) | BRP-201 (3 µM) | Diflapolin (3 µM) |

| Resolvin D5 | ↑ 2.5-fold | ↑ 3.0-fold | ↑ 2.8-fold | ↑ 2.2-fold | ↑ 1.8-fold | ↑ 2.0-fold | ↑ 2.7-fold | ↑ 2.9-fold | ↑ 2.4-fold |

| Lipoxin A₄ | ↓ | ↓ | ↓ | ↓ | ↓ | ↓ | ↓ | ↓ | ↓ |

Data summarized from Gerstmeier et al., 2023.[4] "↑" indicates an increase, and "↓" indicates a decrease in production. The study reported a general suppression of AA-derived 5-LOX products, including lipoxins.

Table 2: Effect of FLAP Antagonists on Pro-Resolving Mediator Production in M2 Macrophages

| Mediator | BRP-7 (10 µM) | Quiflapon (1 µM) | Fiboflapon (1 µM) | Atuliflapon (1 µM) | MK886 (1 µM) | Veliflapon (3 µM) | BRP-187 (3 µM) | BRP-201 (3 µM) | Diflapolin (3 µM) |

| Resolvin D5 | ↑ 3.5-fold | ↑ 4.0-fold | ↑ 3.8-fold | ↑ 3.1-fold | ↑ 2.5-fold | ↑ 2.8-fold | ↑ 3.7-fold | ↑ 3.9-fold | ↑ 3.3-fold |

| Lipoxin A₄ | ↓ | ↓ | ↓ | ↓ | ↓ | ↓ | ↓ | ↓ | ↓ |

Data summarized from Gerstmeier et al., 2023.[4] "↑" indicates an increase, and "↓" indicates a decrease in production. The study reported a general suppression of AA-derived 5-LOX products, including lipoxins.

These findings suggest that FLAP antagonism can lead to a significant increase in the production of DHA-derived SPMs like Resolvin D5, particularly in M2 macrophages, while concurrently inhibiting the formation of arachidonic acid-derived lipoxins. This differential effect highlights a potential mechanism for promoting inflammation resolution.[4]

Experimental Protocols

The following sections detail the methodologies employed in the study by Gerstmeier et al. (2023) to assess the impact of FLAP antagonists on SPM production.[4]

Cell Culture and Differentiation of Human Monocyte-Derived Macrophages (MDMs)

-

Monocyte Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from buffy coats of healthy donors by density gradient centrifugation using Ficoll-Paque. Monocytes are then purified from PBMCs by magnetic-activated cell sorting (MACS) using CD14 MicroBeads.

-

Macrophage Differentiation:

-

M1 Macrophages: Purified monocytes are cultured in RPMI 1640 medium supplemented with 10% fetal calf serum (FCS), 1% penicillin/streptomycin, and 50 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF) for 7 days.

-

M2 Macrophages: Purified monocytes are cultured in the same medium but with 50 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days.

-

Treatment with FLAP Antagonists and Cell Stimulation

-

Cell Plating: Differentiated M1 or M2-MDMs are harvested and seeded in 24-well plates at a density of 0.5 x 10⁶ cells/mL in phosphate-buffered saline (PBS) containing 1 mM CaCl₂.

-

FLAP Antagonist Incubation: Cells are pre-incubated with the respective FLAP antagonists (e.g., BRP-7 at 10 µM) or a vehicle control (DMSO, 0.1%) for 15 minutes at 37°C and 5% CO₂.

-

Cellular Stimulation: Following pre-incubation, macrophages are stimulated with a Staphylococcus aureus-conditioned medium (SACM) at a 1% concentration for 90 minutes at 37°C and 5% CO₂ to induce the production of lipid mediators.

Lipid Mediator Profiling by UPLC-MS/MS

-

Sample Preparation: After stimulation, the cell culture supernatants are collected, and proteins are precipitated by adding two volumes of ice-cold methanol (B129727) containing deuterated internal standards (e.g., LTB₄-d₄, PGE₂-d₄, 15-HETE-d₈, LXA₄-d₅, and RvD2-d₅). Samples are then centrifuged, and the supernatants are collected for solid-phase extraction.

-

Solid-Phase Extraction (SPE): The supernatants are acidified to pH 3.5 and loaded onto pre-conditioned C18 SPE cartridges. The cartridges are washed with water, and the lipid mediators are eluted with methyl formate.

-

UPLC-MS/MS Analysis: The eluted samples are dried under a stream of nitrogen, reconstituted in a methanol/water mixture, and analyzed by an ultra-performance liquid chromatography system coupled to a tandem mass spectrometer (UPLC-MS/MS). Lipid mediators are separated on a C18 column and detected by multiple reaction monitoring (MRM) in negative ion mode. Quantification is performed using a stable isotope dilution method with the deuterated internal standards.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

To better understand the complex interactions and processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and the experimental workflow.

Signaling Pathway of SPM Biosynthesis and the Effect of FLAP Antagonism

References

- 1. researchgate.net [researchgate.net]

- 2. The role of lipoxygenases in pathophysiology; new insights and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators [frontiersin.org]

Methodological & Application

ALR-27 Experimental Protocol for In Vitro Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALR-27 is an experimental compound identified as a potent antagonist of the 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial intracellular protein that facilitates the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators. By inhibiting FLAP, this compound effectively curtails the production of leukotrienes, thereby exhibiting significant anti-inflammatory properties. Furthermore, recent studies indicate that this compound may also modulate the production of specialized pro-resolving mediators (SPMs), suggesting a dual role in not only dampening inflammation but also promoting its resolution.[1]

These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its effects on leukotriene and prostaglandin (B15479496) synthesis in human neutrophils and the generation of pro-resolving mediators in human macrophages.

Mechanism of Action

This compound functions by binding to the 5-lipoxygenase-activating protein (FLAP), an integral membrane protein located in the nuclear envelope. This binding event prevents FLAP from presenting arachidonic acid to the enzyme 5-lipoxygenase (5-LOX), which is the rate-limiting step in the biosynthesis of leukotrienes. This inhibition leads to a significant reduction in the production of pro-inflammatory leukotrienes, such as Leukotriene B4 (LTB4). Additionally, by redirecting arachidonic acid metabolism, this compound can promote the synthesis of specialized pro-resolving mediators (SPMs) in certain cell types, such as macrophages, which actively contribute to the resolution of inflammation.[1]

Data Presentation

The following tables summarize hypothetical quantitative data based on typical results for potent FLAP inhibitors. These tables are for illustrative purposes and actual results may vary.

Table 1: Effect of this compound on Leukotriene B4 (LTB4) and Prostaglandin E2 (PGE2) Production in Human Neutrophils

| Treatment Group | LTB4 Concentration (pg/mL) | % Inhibition of LTB4 | PGE2 Concentration (pg/mL) | % Inhibition of PGE2 |

| Vehicle Control | 1500 ± 120 | 0% | 850 ± 75 | 0% |

| This compound (0.1 µM) | 750 ± 65 | 50% | 830 ± 70 | 2% |

| This compound (1 µM) | 150 ± 25 | 90% | 845 ± 80 | 1% |

| This compound (10 µM) | 75 ± 15 | 95% | 825 ± 72 | 3% |

Table 2: Effect of this compound on Specialized Pro-Resolving Mediator (SPM) Production in Human Macrophages

| Treatment Group | Lipoxin A4 (LXA4) (pg/mL) | Resolvin D1 (RvD1) (pg/mL) |

| Vehicle Control | 50 ± 8 | 35 ± 6 |

| This compound (1 µM) | 150 ± 20 | 105 ± 15 |

Experimental Protocols

Protocol 1: Determination of this compound Mediated Inhibition of Leukotriene B4 (LTB4) Production in Human Neutrophils

This protocol details a cell-based assay to measure the inhibitory effect of this compound on the production of the pro-inflammatory leukotriene B4 in isolated human neutrophils.

Materials:

-

This compound

-

Human peripheral blood

-

Density gradient centrifugation medium (e.g., Ficoll-Paque)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Calcium Ionophore A23187

-

Leukotriene B4 (LTB4) ELISA Kit

-

96-well plates

-

CO2 incubator

Procedure:

-

Isolation of Human Neutrophils: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation followed by hypotonic lysis of red blood cells. Resuspend the purified neutrophils in RPMI-1640 medium supplemented with 10% FBS.[2][3]

-

Cell Seeding: Seed the neutrophils in a 96-well plate at a density of 1 x 10^6 cells/mL.

-

Compound Treatment: Prepare stock solutions of this compound in DMSO. Serially dilute this compound in culture medium to final concentrations (e.g., 0.1, 1, 10 µM). Add the diluted this compound or vehicle (DMSO) to the cells and incubate for 30 minutes at 37°C in a 5% CO2 incubator.

-

Cell Stimulation: Stimulate the cells with Calcium Ionophore A23187 (final concentration 5 µM) to induce LTB4 production. Incubate for 15 minutes at 37°C.

-

Sample Collection: Centrifuge the plate to pellet the cells. Collect the supernatant for LTB4 measurement.

-

LTB4 Measurement: Quantify the concentration of LTB4 in the supernatant using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.[4][5][6][7]

Protocol 2: Assessment of this compound's Effect on Prostaglandin E2 (PGE2) Production

This protocol is designed to evaluate the selectivity of this compound by measuring its effect on the production of Prostaglandin E2 (PGE2), a cyclooxygenase (COX) pathway product.

Materials:

-

All materials from Protocol 1

-

Prostaglandin E2 (PGE2) ELISA Kit

Procedure:

-

Follow steps 1-4 of Protocol 1 for neutrophil isolation, seeding, and treatment with this compound.

-

Cell Stimulation: Stimulate the cells with a suitable agonist for PGE2 production in neutrophils (e.g., LPS, 1 µg/mL) for 24 hours at 37°C in a 5% CO2 incubator.

-

Sample Collection: Centrifuge the plate and collect the supernatant.

-

PGE2 Measurement: Quantify the PGE2 concentration in the supernatant using a commercial PGE2 ELISA kit according to the manufacturer's protocol.[8][9][10][11]

Protocol 3: Evaluation of this compound's Influence on Specialized Pro-Resolving Mediator (SPM) Production in Human Macrophages

This protocol outlines a method to investigate the potential of this compound to promote the resolution of inflammation by measuring the production of SPMs, such as Lipoxin A4 and Resolvin D1, in human macrophages.

Materials:

-

This compound

-

Human peripheral blood mononuclear cells (PBMCs)

-

Macrophage-colony stimulating factor (M-CSF)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Specialized Pro-Resolving Mediators (SPMs) ELISA Kits (e.g., for LXA4, RvD1) or LC-MS/MS analysis

-

6-well plates

-

CO2 incubator

Procedure:

-

Generation of Human Macrophages: Isolate PBMCs from human blood by density gradient centrifugation. Culture the PBMCs in RPMI-1640 with 10% FBS and M-CSF (50 ng/mL) for 7 days to differentiate them into macrophages.

-

Cell Seeding: Seed the differentiated macrophages in 6-well plates.

-

Compound Treatment: Treat the macrophages with this compound (e.g., 1 µM) or vehicle for 30 minutes.

-

Cell Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response and subsequent resolution phase.

-

Sample Collection: Collect the cell culture supernatant.

-

SPM Measurement: Measure the levels of specific SPMs (e.g., LXA4, RvD1) in the supernatant using appropriate ELISA kits or by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for a broader profiling of lipid mediators.[12][13][14][15][16]

Conclusion

The provided protocols offer a comprehensive framework for the in vitro evaluation of the experimental FLAP inhibitor, this compound. These assays are designed to confirm its mechanism of action by quantifying its inhibitory effect on pro-inflammatory leukotriene production, to assess its selectivity by measuring its impact on the COX pathway, and to explore its potential pro-resolving activities. The successful execution of these protocols will provide valuable insights into the pharmacological profile of this compound and its potential as a novel anti-inflammatory therapeutic agent.

References

- 1. Identification of selective 5-LOX and FLAP inhibitors as novel anti-inflammatory agents by ligand-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Method Matters: Effect of Purification Technology on Neutrophil Phenotype and Function [frontiersin.org]

- 3. Method Matters: Effect of Purification Technology on Neutrophil Phenotype and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. ELISA Kit for Leukotriene B4 (LTB4) | CEA562Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]

- 6. Multispecies Leukotriene B4 Competitive ELISA Kit (EHLTB4) - Invitrogen [thermofisher.com]

- 7. Human LTB4(Leukotriene B4) ELISA Kit [elkbiotech.com]

- 8. Measurement of prostaglandin E2 in rectal mucosa in human subjects: a method study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. resources.rndsystems.com [resources.rndsystems.com]

- 10. Human Prostaglandin E2 Competitive ELISA Kit (EHPGE2) - Invitrogen [thermofisher.com]

- 11. PGE2(Prostaglandin E2) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 12. Specialized pro-resolving lipid mediators regulate inflammatory macrophages: A paradigm shift from antibiotics to immunotherapy for mitigating COVID-19 pandemic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Specialized pro-resolving mediators: endogenous regulators of infection and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pro-Resolving Mediators in Regulating and Conferring Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Specialized Pro-resolving Mediators as Modulators of Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Application Notes and Protocols for Cell Culture Assays

For: Researchers, scientists, and drug development professionals.

Subject: Methodologies for the use of ALR-27 in Cell Culture Assays

Introduction

The nomenclature "this compound" can refer to two distinct molecules in biomedical research: Interleukin-27 (IL-27), a pleiotropic cytokine, and this compound, a 5-lipoxygenase activating protein (FLAP) antagonist. This document provides detailed application notes and protocols for the use of both compounds in cell culture assays.

Part 1: Interleukin-27 (IL-27) in Cell Culture Assays

Interleukin-27 (IL-27) is a heterodimeric cytokine composed of the p28 and Epstein-Barr virus-induced gene 3 (EBI3) subunits.[1][2] It plays a crucial role in regulating immune responses through the JAK/STAT signaling pathway.[1][3] IL-27 exhibits both pro- and anti-inflammatory properties and has been implicated in various diseases, including autoimmune disorders and cancer.[3][4][5]

Mechanism of Action: IL-27 Signaling Pathway

IL-27 signals through a receptor complex consisting of IL-27Rα (also known as WSX-1 or TCCR) and gp130.[6][7] Binding of IL-27 to its receptor activates associated Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT3.[1][3][6] Phosphorylated STATs then translocate to the nucleus to regulate the expression of target genes, leading to diverse cellular responses such as T-cell differentiation, cytokine production, and inhibition of cell proliferation.[1][3][4]

Experimental Protocols

This protocol is designed to assess the effect of IL-27 on the proliferation of cancer cell lines, such as the human lung cancer cell line A549 or the tongue squamous cell carcinoma line CAL-27.[5][8]

-

Materials:

-

96-well cell culture plates

-

Complete culture medium appropriate for the cell line

-

Recombinant Human IL-27

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.[9]

-

Treatment: Prepare serial dilutions of IL-27 in complete medium. Remove the old medium from the wells and add 100 µL of the IL-27 dilutions. Include a vehicle control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]

-

-

Data Presentation:

| Treatment Group | IL-27 Conc. (ng/mL) | Absorbance (570 nm) at 24h (Mean ± SD) | Absorbance (570 nm) at 48h (Mean ± SD) | Absorbance (570 nm) at 72h (Mean ± SD) |

| Control | 0 | |||

| IL-27 | 10 | |||

| IL-27 | 50 | |||

| IL-27 | 100 |

This protocol determines the ability of IL-27 to induce apoptosis, particularly in combination with chemotherapeutic agents.

-

Materials:

-

6-well cell culture plates

-

Recombinant Human IL-27

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of IL-27 (and/or a chemotherapeutic agent) for 24-48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[10]

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.[11][12]

-

Analysis: Analyze the cells by flow cytometry. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

-

-

Data Presentation:

| Treatment Group | % Healthy Cells (Mean ± SD) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |

| Control | |||

| IL-27 | |||

| Chemo Agent | |||

| IL-27 + Chemo Agent |

This protocol is used to confirm the activation of the JAK/STAT pathway by IL-27.

-

Materials:

-

6-well cell culture plates

-

Recombinant Human IL-27

-

Cell lysis buffer (e.g., RIPA buffer)

-

Primary antibodies (anti-phospho-STAT1, anti-phospho-STAT3, anti-total-STAT1, anti-total-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Cell Treatment: Seed cells and grow to 70-80% confluency. Treat with IL-27 for a short duration (e.g., 15, 30, 60 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[13]

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.[13][14]

-

Detection: Visualize protein bands using a chemiluminescent substrate.

-

Part 2: this compound (FLAP Antagonist) in Cell Culture Assays

This compound is an antagonist of the 5-lipoxygenase-activating protein (FLAP), which is involved in the synthesis of leukotrienes, potent inflammatory mediators.[15] By inhibiting FLAP, this compound reduces the production of leukotrienes and prostaglandins, thereby exerting anti-inflammatory effects.[15]

Mechanism of Action: FLAP Inhibition

The synthesis of leukotrienes begins with the release of arachidonic acid from the cell membrane. The enzyme 5-lipoxygenase (5-LOX), activated by FLAP, converts arachidonic acid into leukotriene A4 (LTA4), which is then further metabolized to other leukotrienes. This compound acts by binding to FLAP, preventing its interaction with 5-LOX and thereby inhibiting the entire downstream pathway.

Experimental Protocols

This protocol measures the inhibitory effect of this compound on the production of LTB4, a key pro-inflammatory leukotriene, in immune cells like neutrophils or macrophages.

-

Materials:

-

24-well cell culture plates

-

Cell line (e.g., human neutrophils, M1-polarized monocyte-derived macrophages)

-

This compound compound

-

Cell stimulant (e.g., calcium ionophore A23187)

-

LTB4 ELISA Kit

-

-

Procedure:

-

Cell Seeding: Plate cells in a 24-well plate at an appropriate density.

-

Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 30-60 minutes.

-

Stimulation: Stimulate the cells with a calcium ionophore (e.g., 1 µM A23187) for 15-30 minutes to induce LTB4 production.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

-

ELISA: Measure the concentration of LTB4 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

-

-

Data Presentation:

| This compound Conc. (µM) | LTB4 Concentration (pg/mL) (Mean ± SD) | % Inhibition of LTB4 Production |

| 0 (Vehicle) | 0 | |

| 0.1 | ||

| 1 | ||

| 10 |

This protocol assesses the cytotoxic effects of this compound on relevant cell lines to determine its therapeutic window.

-

Materials:

-

96-well cell culture plates

-

This compound compound

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling mixture

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well.[9]

-

Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours.

-

XTT Addition: Add 50 µL of the XTT labeling mixture to each well.[9]

-

Incubation: Incubate the plate for 2-4 hours at 37°C.[9]

-

Absorbance Measurement: Read the absorbance at 450-500 nm, with a reference wavelength of 630-690 nm.[9]

-

-

Data Presentation:

| This compound Conc. (µM) | Cell Viability (%) at 24h (Mean ± SD) | Cell Viability (%) at 48h (Mean ± SD) | Cell Viability (%) at 72h (Mean ± SD) |

| 0 (Vehicle) | 100 | 100 | 100 |

| 1 | |||

| 10 | |||

| 100 |

Conclusion

These application notes provide a framework for utilizing both Interleukin-27 and the FLAP antagonist this compound in various cell culture assays. The provided protocols for assessing cell viability, apoptosis, signaling pathway activation, and inflammatory mediator production can be adapted to specific cell types and research questions. Careful optimization of cell densities, incubation times, and reagent concentrations is recommended for achieving robust and reproducible results.

References

- 1. Biology of IL-27 and its Role in the Host Immunity against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactome | Interleukin-27 signaling [reactome.org]

- 3. Interleukin 27 Signaling in Rheumatoid Arthritis Patients: Good or Evil? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interleukin 27 signaling pathways in regulation of immune and autoimmune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The mechanism of and the association between interleukin-27 and chemotherapeutic drug sensitivity in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis of activation and antagonism of receptor signaling mediated by interleukin-27 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Cellosaurus cell line CAL-27 (CVCL_1107) [cellosaurus.org]

- 9. benchchem.com [benchchem.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Apoptosis Protocols | USF Health [health.usf.edu]

- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. bio-rad.com [bio-rad.com]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 15. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Interleukin-27 (IL-27) in Animal Models

An important clarification regarding the topic "ALR-27": Initial searches for a compound specifically named "this compound" identified it as a 5-lipoxygenase-activating protein (FLAP) antagonist with anti-inflammatory properties. However, publicly available scientific literature lacks detailed information on its dosage and administration in animal models.

Conversely, the search results provided extensive data on Interleukin-27 (IL-27), a cytokine with significant research in preclinical animal models, particularly in cancer immunotherapy. Given the detailed information available for IL-27 and the potential for "this compound" to be a less common or internal designation, this document will focus on the dosage and administration of Interleukin-27 (IL-27) in animal models to provide a comprehensive and actionable set of application notes and protocols for researchers.

These notes provide an overview of the common dosages, administration routes, and experimental protocols for using IL-27 in preclinical research, primarily focusing on murine cancer models.

Data Presentation: IL-27 Dosage and Administration in Murine Cancer Models

The following tables summarize quantitative data from various studies on the administration of IL-27 in mice. The methods of delivery primarily involve viral vectors for sustained in vivo expression or the use of recombinant IL-27 protein.

Table 1: Adeno-Associated Virus (AAV)-Mediated IL-27 Gene Therapy

| Animal Model | Tumor Type | AAV Serotype & Promoter | Dosage (DNase Resistant Particles/mouse) | Administration Route | Key Findings |

| C57BL/6 mice | B16.F10 melanoma | Not Specified | 2 x 10¹¹ | Intramuscular (i.m.) | Sustained high levels of IL-27 in blood, significant inhibition of tumor growth.[1][2] |

| C57BL/6 mice | B16.F10 melanoma | Not Specified | 2 x 10¹¹ | Intratumoral | Significant synergy with TIL adoptive transfer therapy in inhibiting tumor growth.[3] |

| BALB/c mice | J558 plasmacytoma | Not Specified | Not Specified | Intratumoral | High concentrations of IL-27 in tumor tissues and blood.[3][4] |

Table 2: Recombinant Murine IL-27 (rmIL-27) Administration

| Animal Model | Tumor Type | Dosage | Administration Route | Frequency | Key Findings |

| C57BL/6 mice | B16-OVA melanoma | Low dose (specifics not detailed) | Combined with whole tumor cell vaccine | Not Specified | Enhanced protection against tumor growth in a dose-dependent manner.[5] |

Experimental Protocols

Below are detailed methodologies for key experiments involving the administration of IL-27 in animal models.

Protocol 1: Systemic IL-27 Gene Therapy using AAV Vectors

This protocol describes the systemic administration of AAV-IL-27 to achieve sustained expression of IL-27 for inhibiting tumor growth.

1. Animal Model:

-

Species: Mouse

-

Strain: C57BL/6 or BALB/c, depending on the tumor model.

-

Age: 6-8 weeks old.

2. Tumor Cell Implantation:

-

Inject tumor cells (e.g., 2 x 10⁵ B16.F10 melanoma cells) subcutaneously (s.c.) into the flank of the mice.[1]

-

Allow tumors to establish for a specified period (e.g., 4 days).[1]

3. AAV-IL-27 Administration:

-

Vector: Adeno-associated virus encoding murine IL-27 (AAV-IL-27).

-

Dosage: A single dose of 2 x 10¹¹ DNase resistant particles (DRP) per mouse.[1]

-

Route of Administration: Intramuscular (i.m.) injection.[1]

-

Control Group: Administer a control AAV vector (e.g., AAV-ctrl) at the same dosage and route.[1]

4. Monitoring and Analysis:

-

Monitor tumor growth over time by measuring tumor volume.[1]

-

Collect blood samples periodically to measure the concentration of IL-27 in the serum via ELISA.[2]

-

At the end of the study, sacrifice the mice and harvest tumors and spleens for immunological analysis (e.g., flow cytometry to quantify immune cell populations like T cells and NK cells).[1][2]

Protocol 2: Intratumoral IL-27 Gene Therapy using AAV Vectors

This protocol details the local administration of AAV-IL-27 directly into the tumor to stimulate a localized anti-tumor immune response.

1. Animal Model and Tumor Implantation:

-

Follow the same procedure as in Protocol 1 for animal model selection and tumor cell implantation.

-

Allow tumors to grow to an established size (e.g., when palpable).

2. AAV-IL-27 Administration:

-

Vector: AAV encoding murine IL-27.

-

Dosage: Inject AAV-IL-27 directly into the established tumors at a dose of 2 x 10¹¹ DRP/mouse.[4]

-

Control Group: Inject a control AAV vector intratumorally.

3. Combination Therapy (Optional):

-

For synergistic studies, administer other immunotherapies such as anti-PD-1 antibodies. For example, starting on day 10 post-tumor implantation, treat mice with 250 μ g/mouse of anti-PD-1 antibody intraperitoneally (i.p.) at 3-day intervals for up to 4 times.[4]

4. Monitoring and Analysis:

-

Measure tumor volume and mouse survival.[3]

Signaling Pathways and Experimental Workflows

IL-27 Signaling Pathway

IL-27 is a heterodimeric cytokine composed of the p28 and EBI3 subunits.[6][7] It signals through a receptor complex consisting of IL-27Rα and gp130.[6][8][9] This signaling primarily activates the JAK-STAT pathway.

Caption: IL-27 signaling cascade.

Experimental Workflow for AAV-IL-27 Therapy in a Murine Melanoma Model

This diagram illustrates the typical workflow for evaluating the efficacy of AAV-IL-27 therapy in a preclinical mouse model of melanoma.

Caption: AAV-IL-27 preclinical study workflow.

References

- 1. JCI Insight - IL-27 gene therapy induces depletion of Tregs and enhances the efficacy of cancer immunotherapy [insight.jci.org]

- 2. Is AAV-delivered IL-27 a potential immunotherapeutic for cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Intra-Tumoral Delivery of IL-27 Using Adeno-Associated Virus Stimulates Anti-tumor Immunity and Enhances the Efficacy of Immunotherapy [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. IL-27 Improves Prophylactic Protection Provided by a Dead Tumor Cell Vaccine in a Mouse Melanoma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | An updated advancement of bifunctional IL-27 in inflammatory autoimmune diseases [frontiersin.org]

- 7. Identification of the correlations between interleukin-27 (IL-27) and immune-inflammatory imbalance in preterm birth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interleukin 27 Signaling in Rheumatoid Arthritis Patients: Good or Evil? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

Application Notes and Protocols for Interleukin-27 in Inflammatory Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-27 (IL-27) is a pleiotropic cytokine belonging to the IL-12 family, demonstrating both pro- and anti-inflammatory properties. Composed of two subunits, Epstein-Barr virus-induced gene 3 (EBI3) and p28, IL-27 signals through a receptor complex consisting of IL-27Rα (WSX-1) and gp130.[1][2] Its dual role in modulating immune responses has made it a compelling target for investigation in various inflammatory and autoimmune disease models. These application notes provide a comprehensive overview of the use of IL-27 in preclinical research, summarizing key quantitative data and offering detailed experimental protocols for its application in models of inflammatory arthritis and autoimmune encephalomyelitis.

Data Presentation: Efficacy of IL-27 in Inflammatory Disease Models

The following tables summarize the quantitative outcomes of IL-27 administration in two widely used murine models of inflammatory disease: Collagen-Induced Arthritis (CIA) and Experimental Autoimmune Encephalomyelitis (EAE).

Table 1: Effects of IL-27 in the Collagen-Induced Arthritis (CIA) Model

| Parameter | Control Group | IL-27 Treated Group | Percentage Change | Reference |

| Clinical Score (Arthritis Severity) | Varies by study | Significantly reduced | - | [3][4] |

| Ankle Circumference | Progressive increase | Significantly reduced | - | [5] |

| Histological Inflammation Score | High | 50% decrease | ↓ 50% | [5] |

| Synovial Lining Thickness | Increased | 45% decrease | ↓ 45% | [5] |

| Bone Erosion Score | Severe | 65% decrease | ↓ 65% | [5] |

| Serum IL-6 Levels | Elevated | Decreased | ↓ | [3][4] |

| Collagen-Specific IgG2a | Elevated | Decreased | ↓ | [3][4] |

| Splenic & Lymph Node IFN-γ Production | High | Significantly less | ↓ | [3][4] |

| Splenic & Lymph Node IL-17 Production | High | Significantly less | ↓ | [3][4] |

Table 2: Effects of IL-27 in the Experimental Autoimmune Encephalomyelitis (EAE) Model

| Parameter | Control Group | IL-27 Treated Group | Percentage Change | Reference |

| EAE Clinical Score | Progressive increase | Development completely blocked | ↓ 100% (preventative) | [6] |

| CNS Inflammatory Infiltration | Severe | Reduced | ↓ | [7] |

| Frequency of Th17 Cells in CNS | Elevated | Lower proportion | ↓ | [6][7] |

| Frequency of Treg Cells | - | Reduced | ↓ | [6] |

| GM-CSF-producing CD4+ T cells | - | Reduced | ↓ | [6] |

| T cell IFN-γ Expression | - | Induced | ↑ | [6] |

| T cell IL-10 Expression | - | Induced | ↑ | [6] |

| T cell PD-L1 Expression | - | Induced | ↑ | [6] |

Signaling Pathways

The primary signaling cascade activated by IL-27 is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This pathway is pivotal in mediating the diverse effects of IL-27 on immune cell differentiation and function.

Caption: IL-27 signaling through the JAK/STAT pathway.

Experimental Protocols

Collagen-Induced Arthritis (CIA) in DBA/1J Mice

This protocol describes the induction of arthritis using bovine type II collagen and the subsequent treatment with IL-27 delivered via an adenoviral vector.[5]

Materials:

-

7-8 week old male DBA/1J mice

-

Bovine Type II Collagen (Chondrex)

-

Complete Freund's Adjuvant (CFA) with M. tuberculosis H37Ra (Difco)

-

Incomplete Freund's Adjuvant (IFA)

-

Adenovirus expressing IL-27 (Ad-IL-27) or control vector (Ad-control)

-

Sterile 1 ml syringes with 27G needles

Protocol:

-

Immunization (Day 0):

-

Prepare an emulsion of 2 mg/ml bovine type II collagen in CFA (1:1 ratio).

-

Inject 100 µl of the emulsion subcutaneously at the base of the tail of each mouse.

-

-

Booster Immunization (Day 21):

-

Prepare an emulsion of 2 mg/ml bovine type II collagen in IFA (1:1 ratio).

-

Inject 100 µl of the emulsion intradermally at a site different from the primary immunization.

-

-

Treatment (Day 23):

-

Inject 10^7 Plaque Forming Units (PFU) of Ad-IL-27 or Ad-control intra-articularly into the ankle joints.

-

-

Monitoring:

-

Monitor mice daily for signs of arthritis, including joint swelling, redness, and loss of function.

-

Measure ankle circumference and assign a clinical arthritis score.

-

-

Endpoint Analysis (Day 42):

-

Collect blood for serum analysis of cytokines (e.g., IL-6) and anti-collagen antibodies.

-

Harvest ankle joints for histological analysis of inflammation, synovial lining thickness, and bone erosion.

-

Isolate splenocytes and lymph node cells for in vitro restimulation with collagen to measure cytokine production (IFN-γ, IL-17).

-

Caption: Experimental workflow for the CIA model.

Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

This protocol outlines the induction of EAE, a model for multiple sclerosis, and a preventative treatment strategy using adeno-associated virus (AAV) to deliver IL-27.[6]

Materials:

-

8-10 week old female C57BL/6 mice

-

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA) with M. tuberculosis

-

Pertussis Toxin (PTX)

-

Adeno-associated virus expressing IL-27 (AAV-IL-27) or control vector

-

Sterile syringes and needles

Protocol:

-

Treatment (Pre-immunization):

-

Administer a single dose of AAV-IL-27 or a control vector. The route and titer should be optimized based on the specific AAV serotype and promoter used.

-

-

Immunization (Day 0):

-

Prepare an emulsion of MOG35-55 in CFA.

-

Inject the emulsion subcutaneously at two sites on the flank.

-

Administer Pertussis Toxin (typically 200 ng) intraperitoneally.

-

-

Second PTX Injection (Day 2):

-

Administer a second dose of Pertussis Toxin intraperitoneally.

-

-

Monitoring:

-

Monitor mice daily for clinical signs of EAE, typically starting around day 7-10.

-

Use a standardized scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).

-

-

Endpoint Analysis:

-

At the peak of the disease or a pre-determined endpoint, harvest tissues.

-

Isolate mononuclear cells from the central nervous system (CNS) for flow cytometric analysis of T cell populations (Th1, Th17, Tregs) and cytokine expression.

-

Analyze gene expression of inflammatory mediators in the CNS tissue.

-

Caption: Prophylactic treatment workflow for the EAE model.

Concluding Remarks

The data and protocols presented herein underscore the significant immunomodulatory potential of Interleukin-27 in preclinical models of inflammatory diseases. Its ability to suppress key inflammatory pathways, particularly those driven by Th17 cells, while promoting regulatory responses, highlights its therapeutic promise. Researchers and drug development professionals can utilize this information to design and execute robust in vivo studies to further elucidate the mechanisms of IL-27 and evaluate its potential as a novel therapeutic agent for autoimmune and inflammatory disorders.

References

- 1. Frontiers | An updated advancement of bifunctional IL-27 in inflammatory autoimmune diseases [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Interleukin 27 attenuates collagen-induced arthritis [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Local expression of IL-27 ameliorates collagen induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interleukin-27 Gene Therapy Prevents the Development of Autoimmune Encephalomyelitis but Fails to Attenuate Established Inflammation due to the Expansion of CD11b+Gr-1+ Myeloid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suppressive effect of IL-27 on encephalitogenic Th17 cells and the effector phase of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Interleukin-27 (IL-27) in Combination with Anti-Inflammatory Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the synergistic or additive anti-inflammatory effects of Interleukin-27 (IL-27) when used in combination with other established anti-inflammatory agents. The following sections outline in vivo and in vitro experimental setups, data presentation, and relevant signaling pathways.

Application Note 1: In Vivo Evaluation of IL-27 and Prednisone (B1679067) in a Murine Model of Rheumatoid Arthritis

This protocol describes the combined application of a modified Interleukin-27 (IL-27pL) and the corticosteroid prednisone in a collagen antibody-induced arthritis (CAIA) mouse model.

Experimental Protocol: Collagen Antibody-Induced Arthritis (CAIA) Model and Combination Treatment

1. Induction of Collagen Antibody-Induced Arthritis (CAIA):

-

Animals: BALB/c mice are suitable for this model.

-

Day 0: Administer an intraperitoneal (I.P.) injection of a cocktail of 5 monoclonal anti-type II collagen antibodies (1.5 mg total in 1x Dulbecco's Phosphate Buffered Saline per mouse).

-

Day 3: Administer an I.P. injection of 50 µg of lipopolysaccharide (LPS) from E. coli O55:B5 dissolved in sterile normal saline.

2. IL-27pL Gene Delivery via Sonoporation:

-

Day 2: Prepare a plasmid DNA expressing IL-27pL (pORF9-IL27pL).

-

Administer the plasmid DNA to the hind leg muscle using a sonoporation-mediated gene delivery method.[1]

3. Prednisone Administration:

-

Administer prednisone at a suitable dosage. A previous study demonstrated efficacy with a regimen that significantly reduced arthritis scores.

4. Monitoring and Assessment:

-

Arthritis Score: Clinically score the severity of arthritis daily from day 3 to day 10 post-induction. Scoring can be based on the number of inflamed joints and the severity of inflammation.

-

Histological Analysis: On day 10, euthanize the mice and collect joint tissues.

-

Fix tissues in 4% paraformaldehyde, decalcify, and embed in paraffin.

-

Section the tissues and stain with Hematoxylin and Eosin (H&E) to assess synovial hyperplasia, pannus formation, inflammation, and cartilage erosion.

-

Data Presentation

Table 1: Arthritis Scores in CAIA Mice Treated with IL-27pL and Prednisone

| Treatment Group | Day 8 Arthritis Score (Mean ± SEM) | Day 9 Arthritis Score (Mean ± SEM) | Day 10 Arthritis Score (Mean ± SEM) |

| CAIA Control | High | High | High |

| Prednisone (P) | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| IL-27pL | No significant reduction | No significant reduction | No significant reduction |

| P + IL-27pL | Significantly improved vs. P | Significantly improved vs. P | Significantly improved vs. P |

Data adapted from a study by Putthanachote et al. (2022). The combination of prednisone and IL-27pL showed a significant improvement in arthritis scores on days 8, 9, and 10 post-induction compared to prednisone monotherapy.

Table 2: Histological Assessment of Joint Damage in CAIA Mice

| Treatment Group | Synovial Hyperplasia | Pannus Formation | Inflammation | Cartilage Erosion |

| CAIA Control | Extensive | Extensive | Severe | Severe |

| Prednisone (P) | Reduced | Residual | Reduced | Improved |

| IL-27pL | Not significantly improved | Not significantly improved | Not significantly improved | Not significantly improved |

| P + IL-27pL | Lack of hyperplastic synovium | Lack of pannus formation | Lack of inflammation | Preserved articular cartilage |

Qualitative summary based on findings from Putthanachote et al. (2022).

Visualizations

Caption: Workflow for the in vivo evaluation of IL-27pL and prednisone in the CAIA mouse model.

Application Note 2: In Vitro Analysis of IL-27 in Combination with Pro-inflammatory Cytokines on Synovial Fibroblasts

This protocol details the investigation of IL-27's modulatory effects on the pro-inflammatory activation of human primary fibroblast-like synoviocytes (FLS) when co-stimulated with TNF-α or IL-1β.

Experimental Protocol: In Vitro Co-stimulation of Fibroblast-Like Synoviocytes (FLS)

1. Cell Culture:

-

Culture human primary FLS from rheumatoid arthritis patients or normal controls in an appropriate medium (e.g., DMEM with 10% FBS).

-

Use FLS at a consistent passage number for all experiments.

2. Co-stimulation:

-

Seed FLS in multi-well plates and allow them to adhere.

-

Treat the cells with one of the following conditions for 48 hours:

-

Control (medium only)

-

IL-27 (50 ng/mL)

-

TNF-α (10 ng/mL)

-

IL-1β (20 ng/mL)

-

IL-27 (50 ng/mL) + TNF-α (10 ng/mL)

-

IL-27 (50 ng/mL) + IL-1β (20 ng/mL)

-

3. Endpoint Analysis:

-

Flow Cytometry for Adhesion Molecule Expression:

-

Harvest the cells and stain with fluorescently labeled antibodies against ICAM-1 and VCAM-1.

-

Analyze the mean fluorescence intensity (MFI) using a flow cytometer.

-

-

ELISA for Chemokine Release:

-

Collect the cell culture supernatants.

-

Quantify the concentration of CXCL9 and CXCL10 using specific ELISA kits.

-

Data Presentation

Table 3: Effect of IL-27, TNF-α, and IL-1β on ICAM-1 and VCAM-1 Expression on RA-FLS (MFI)

| Treatment | ICAM-1 (MFI) | VCAM-1 (MFI) |

| Control | Baseline | Baseline |

| IL-27 (50 ng/mL) | Increased | Increased |

| TNF-α (10 ng/mL) | Highly Increased | Highly Increased |

| IL-1β (20 ng/mL) | Highly Increased | Highly Increased |

| IL-27 + TNF-α | Synergistic Increase | Synergistic Increase |

| IL-27 + IL-1β | Additive/Synergistic Increase | Additive/Synergistic Increase |

Qualitative summary based on findings from Wong et al. (2010). Combined treatment of IL-27 with TNF-α or IL-1β resulted in an additive or synergistic effect on the expression of ICAM-1 and VCAM-1.

Table 4: Effect of IL-27, TNF-α, and IL-1β on Chemokine Release from RA-FLS (pg/mL)

| Treatment | CXCL9 (pg/mL) | CXCL10 (pg/mL) |

| Control | Baseline | Baseline |

| IL-27 (50 ng/mL) | Increased | Increased |

| TNF-α (10 ng/mL) | Highly Increased | Highly Increased |

| IL-1β (20 ng/mL) | Increased | Increased |

| IL-27 + TNF-α | Synergistic Increase | Synergistic Increase |

| IL-27 + IL-1β | Additive Increase | Additive Increase |

Qualitative summary based on findings from Wong et al. (2010). A synergistic effect was observed in the release of CXCL9 and CXCL10 with the combined treatment of IL-27 and TNF-α.

Visualizations

Caption: IL-27 signaling modulates the pro-inflammatory response in synovial fibroblasts.

Application Note 3: Prospective Combination of IL-27 with JAK Inhibitors or Methotrexate (B535133)

While detailed preclinical protocols for the direct combination of IL-27 with Janus Kinase (JAK) inhibitors or methotrexate are not yet widely established, the known mechanisms of action of these agents suggest a strong rationale for their combined use in inflammatory diseases.

Rationale for Combination

-